molecular formula C8H7BrF3N B1526368 3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine CAS No. 917396-30-6

3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine

Cat. No. B1526368
Key on ui cas rn: 917396-30-6
M. Wt: 254.05 g/mol
InChI Key: UBILXBRMQFSGML-UHFFFAOYSA-N
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Patent
US07452892B2

Procedure details

A mixture of (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (1.677 g, 8.77 mmol, 76% pure) in 48% aq. HBr (10 mL) was heated to reflux (oil bath temperature, 135° C.) for 24 h. The volatile components of the resulting biphasic mixture were distilled under vacuum to remove most of the hydrogen bromide (sodium hydroxide trap). The residue was partitioned between 2:1 EtOAc/THF and water (at pH 3) and the organic phase was dried (MgSO4), filtered and evaporated. The solid residue was re-evaporated after addition of dichloromethane/hexanes to obtain the title compound as a tan solid, 1.19 g, 71% yield (based on the purity of the starting material). HPLC/MS: retention time=2.15 min, [M+H]30 =254.
Quantity
1.677 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[C:4]([C:10]([F:13])([F:12])[F:11])[N:3]=1.[BrH:14]>>[Br:14][CH2:8][C:7]1[C:2]([CH3:1])=[N:3][C:4]([C:10]([F:13])([F:12])[F:11])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.677 g
Type
reactant
Smiles
CC1=NC(=CC=C1CO)C(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
DISTILLATION
Type
DISTILLATION
Details
The volatile components of the resulting biphasic mixture were distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to remove most of the hydrogen bromide (sodium hydroxide trap)
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 2:1 EtOAc/THF and water (at pH 3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue was re-evaporated
ADDITION
Type
ADDITION
Details
after addition of dichloromethane/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=NC(=CC1)C(F)(F)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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